molecular formula C13H9FN2 B2970728 2-Phenyl-5-fluoro-1H-benzimidazole CAS No. 79529-98-9

2-Phenyl-5-fluoro-1H-benzimidazole

Cat. No.: B2970728
CAS No.: 79529-98-9
M. Wt: 212.227
InChI Key: OMLKTNQQJGTCPK-UHFFFAOYSA-N
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Description

2-Phenyl-5-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the hydrogen atom at the 5-position is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a phenyl group

Mechanism of Action

Target of Action

Benzimidazole and indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with various biological activities.

Mode of Action

The mode of action of benzimidazole and indole derivatives can vary widely depending on the specific compound and its targets. Some derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-fluoro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with substituted carboxylic acids or their derivatives. One common method is the thermal condensation of o-phenylenediamine with 2-fluorobenzoic acid under acidic conditions . Another approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Phenyl-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-5-fluoro-1H-benzimidazole is unique due to the presence of both the phenyl group and the fluorine atom, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design .

Biological Activity

2-Phenyl-5-fluoro-1H-benzimidazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by a fused ring system consisting of a benzene ring and a benzimidazole core. The presence of a fluorine atom at the 5-position and a phenyl group at the 2-position enhances its chemical stability and biological activity. The molecular formula for this compound is C13H10FNC_{13}H_{10}F_{N} with a molecular weight of approximately 213.23 g/mol.

Target Interactions:
this compound exhibits high affinity for multiple biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. Its structural similarity to nucleotides allows it to interact effectively with various biomolecules, potentially inhibiting or activating enzymatic activities.

Biological Activities:
Research indicates that this compound possesses significant anticancer , antimicrobial , and anti-inflammatory properties. It has shown effectiveness against various cancer cell lines, including:

  • A549 (human lung cancer)
  • MDA-MB-231 (breast cancer)
  • PC3 (prostate cancer)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For example, in vitro assays revealed an IC50 value of approximately 16.38 µM against the MDA-MB-231 cell line, indicating strong anticancer potential compared to other benzimidazole derivatives .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
A54925.00
MDA-MB-23116.38
PC330.00

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 4 µg/mL to 8 µg/mL , outperforming standard antibiotics like amikacin .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Streptococcus faecalis4
Staphylococcus aureus8
MRSA4

Case Studies and Research Findings

A notable study highlighted that the compound's structural modifications significantly impact its biological activity. For instance, derivatives with alkyl substitutions at the nitrogen position showed varying degrees of anticancer effects, revealing structure-activity relationships critical for drug design .

Case Study: Structure-Activity Relationship Analysis

In a series of synthesized derivatives, it was found that compounds with longer alkyl chains exhibited enhanced antiproliferative activity against MDA-MB-231 cells, demonstrating a linear correlation between chain length and potency up to a certain point before activity declined .

Properties

IUPAC Name

6-fluoro-2-phenyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLKTNQQJGTCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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